3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the fusion of a triazole ring with a benzothiazole ring, which imparts unique chemical and biological properties. The presence of these fused rings makes it a versatile scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole typically involves the reaction of 4-amino-3-phenyl-5-mercapto-1,2,4-triazole with α-bromoacetophenone in dry dimethylformamide (DMF) in the presence of potassium carbonate. The reaction is initially carried out for 2 hours, followed by the addition of p-toluenesulfonic acid (p-TsOH) to complete the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting poly-ADP-ribose polymerases (PARPs) and tankyrases (TNKS).
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole involves its interaction with specific molecular targets. For instance, it competes with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes, such as PARP2 and TNKS2. This inhibition disrupts the enzyme’s activity, leading to the suppression of DNA repair processes in cancer cells, thereby inducing cell death .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazines: These compounds share a similar triazole ring but differ in the fused heterocyclic system.
1,2,4-Triazolo(3,4-b)(1,3,5)thiadiazines: Another variant with a different fusion pattern of the triazole and thiadiazine rings.
1,2,3-Triazolo(5,1-b)(1,3,4)thiadiazines: These compounds have a different arrangement of the triazole and thiadiazine rings.
Uniqueness
3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole is unique due to its specific fusion of the triazole and benzothiazole rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets, making it a valuable scaffold for drug development.
Properties
CAS No. |
19993-96-5 |
---|---|
Molecular Formula |
C14H9N3S |
Molecular Weight |
251.31 g/mol |
IUPAC Name |
1-phenyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C14H9N3S/c1-2-6-10(7-3-1)13-15-16-14-17(13)11-8-4-5-9-12(11)18-14/h1-9H |
InChI Key |
KDTJMEXGCZZEOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.